Famoxadone is a highly lipophilic oxazolidinedione fungicide that acts as a Quinone outside Inhibitor (QoI), disrupting mitochondrial respiration at Complex III. From a procurement and formulation perspective, famoxadone is defined by its exceptionally low aqueous solubility (0.052 mg/L at 20°C) and high octanol-water partition coefficient (logP = 4.6) [1]. These properties drive its strong affinity for plant cuticular waxes, providing robust rainfastness and extended preventative residual activity. Unlike highly systemic, water-soluble fungicides, famoxadone remains concentrated at the site of application, making it an ideal candidate for co-formulation with translaminar or systemic active ingredients (such as cymoxanil) to achieve dual preventative and curative disease control [2].
Substituting famoxadone with more common strobilurin-class QoI inhibitors, such as azoxystrobin, frequently leads to catastrophic efficacy failure in field applications facing resistant pathogen strains. While both compounds target Complex III, structural differences in their binding modalities mean that famoxadone retains significant activity against Alternaria solani isolates possessing the F129L cytochrome b mutation, whereas azoxystrobin suffers a massive loss of efficacy [1]. Furthermore, generic substitution with water-soluble alternatives compromises formulation rainfastness; famoxadone's specific lipophilicity ensures it binds tightly to the leaf cuticle rather than washing off during precipitation [2]. Consequently, buyers must procure famoxadone specifically when targeting strobilurin-resistant early blight or when engineering high-retention preventative sprays.
In vitro spore germination assays demonstrate that famoxadone maintains critical efficacy against Alternaria solani isolates carrying the F129L mutation, a scenario where standard strobilurins fail. Against these reduced-sensitivity strains, famoxadone exhibits only a 2- to 3-fold shift in sensitivity, whereas azoxystrobin suffers an approximate 12-fold loss of efficacy[1]. This structural resilience makes famoxadone indispensable for formulations deployed in regions with established strobilurin resistance.
| Evidence Dimension | In vitro sensitivity shift (EC50) against F129L mutant A. solani |
| Target Compound Data | Famoxadone: ~2- to 3-fold sensitivity shift |
| Comparator Or Baseline | Azoxystrobin: ~12-fold sensitivity shift |
| Quantified Difference | Famoxadone exhibits a 4x to 6x lower magnitude of resistance shift compared to azoxystrobin. |
| Conditions | In vitro spore germination assay. |
Buyers formulating for strobilurin-resistant markets must select famoxadone over azoxystrobin to ensure product performance and avoid field failures.
The stereochemistry of famoxadone profoundly impacts both its fungicidal potency and environmental safety profile. Research indicates that the S-enantiomer (S-famoxadone) is 3.00 to 6.59 times more effective against pathogens like Phytophthora infestans compared to the R-enantiomer. Crucially, S-famoxadone exhibits drastically lower aquatic toxicity, with a 96-hour LC50 for Danio rerio (zebrafish) exceeding 10 mg/L, whereas the R-enantiomer is highly toxic (LC50 = 0.105 mg/L) [1].
| Evidence Dimension | Pathogen bioactivity and aquatic toxicity (96h LC50) |
| Target Compound Data | S-Famoxadone: LC50 > 10 mg/L (low toxicity) |
| Comparator Or Baseline | R-Famoxadone: LC50 = 0.105 mg/L (high toxicity) |
| Quantified Difference | S-famoxadone is ~100x less toxic to zebrafish while being up to 6.59x more fungicidal. |
| Conditions | 96h acute toxicity assay in Danio rerio and in vitro pathogen bioassays. |
Procuring enantiopure S-famoxadone allows manufacturers to develop high-efficacy, eco-friendly formulations that easily pass stringent environmental regulatory thresholds.
Famoxadone demonstrates excellent chemical stability when co-formulated with other active ingredients, a critical factor for commercial viability. In regulatory stability trials for the commercial product Tanos 50DF (a water-dispersible granule containing 25% famoxadone and 25% cymoxanil), famoxadone showed no significant degradation of the active substance after two years of storage under ambient warehouse conditions [1].
| Evidence Dimension | Active ingredient degradation over time |
| Target Compound Data | Famoxadone (in 50DF co-formulation): No significant change in concentration |
| Comparator Or Baseline | Standard agrochemical shelf-life requirement (typically allowing up to 5-10% degradation) |
| Quantified Difference | Maintains >95% active ingredient integrity over 24 months. |
| Conditions | 2-year storage in commercial containers under ambient warehouse conditions. |
Validates famoxadone's suitability as a stable, long-shelf-life component in multi-active water-dispersible granule (WG/DF) manufacturing.
Famoxadone's physicochemical profile is defined by an extremely low aqueous solubility (0.052 mg/L at 20°C) and a high octanol-water partition coefficient (logP = 4.6). In comparison, common systemic QoIs like azoxystrobin have a much lower logP (~2.5) and higher water solubility [1]. This high lipophilicity dictates that famoxadone strongly partitions into the lipophilic cuticular waxes of plant leaves, providing superior rainfastness and extended residual protection that highly water-soluble alternatives cannot match.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
| Target Compound Data | Famoxadone: logP = 4.6 |
| Comparator Or Baseline | Azoxystrobin: logP ~ 2.5 |
| Quantified Difference | Famoxadone is over two orders of magnitude more lipophilic. |
| Conditions | Standard physicochemical profiling at 20°C. |
Buyers must select famoxadone when engineering preventative suspension concentrates (SC) intended for high-rainfall agricultural zones where cuticular binding is mandatory.
Due to its unique ability to maintain efficacy against Alternaria solani strains carrying the F129L mutation, famoxadone is the preferred QoI active ingredient for formulations deployed in regions with documented strobilurin resistance. Procurement teams should prioritize famoxadone over azoxystrobin when developing early blight control programs for potatoes and tomatoes [1].
The stark contrast in aquatic toxicity between famoxadone enantiomers makes S-famoxadone an ideal candidate for next-generation, environmentally sustainable crop protection products. Formulators can utilize enantiopure S-famoxadone to maximize fungicidal bioactivity while ensuring the final product meets strict regulatory thresholds for aquatic safety [2].
Famoxadone's high logP (4.6) and low water solubility make it the optimal choice for preventative sprays requiring strong cuticular wax binding. It is highly suited for co-formulation with systemic or translaminar curatives (like cymoxanil) in water-dispersible granules (WG) or suspension concentrates (SC), providing a stable, dual-action product with a proven 2-year shelf life [3].
Health Hazard;Environmental Hazard